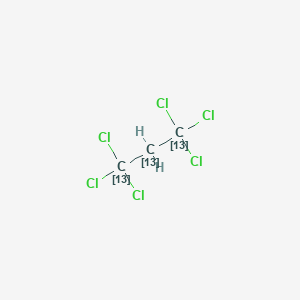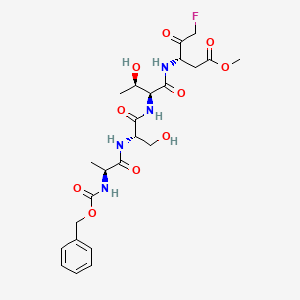
2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound that features a fluorinated pyrimidine ring attached to an ethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoropyrimidine-4-ol.
Ether Formation: The 5-fluoropyrimidine-4-ol is then reacted with 2-chloro-N,N-dimethylethanamine under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom on the pyrimidine ring.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, using methanol can yield a methoxy-substituted pyrimidine.
Oxidation: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Hydrolysis: Hydrolysis typically yields 5-fluoropyrimidine-4-ol and N,N-dimethylethanamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The fluorine atom can enhance binding affinity and selectivity towards specific biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be exploited to create polymers and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to enzymes or receptors. This can lead to the modulation of biological pathways, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of various fluorinated compounds.
5-Fluoropyrimidine-4-ol: A closely related compound used as a starting material in synthesis.
Uniqueness
2-((5-Fluoropyrimidin-4-yl)oxy)-N,N-dimethylethanamine is unique due to its specific ether linkage and the presence of a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H12FN3O |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
2-(5-fluoropyrimidin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H12FN3O/c1-12(2)3-4-13-8-7(9)5-10-6-11-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
GEYIXKGVZCGKMI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=NC=NC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12054749.png)
![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
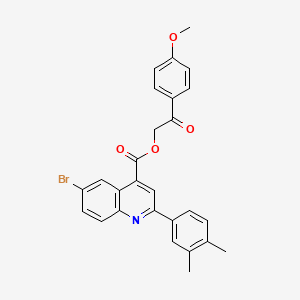
![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)

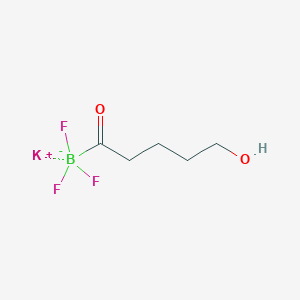
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
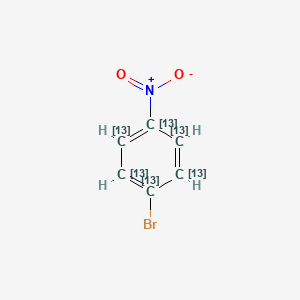
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)

